4,4'-Dichlorobenzophenone

Catalog No.
S590259
CAS No.
90-98-2
M.F
C13H8Cl2O
M. Wt
251.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Dichlorobenzophenone

CAS Number

90-98-2

Product Name

4,4'-Dichlorobenzophenone

IUPAC Name

bis(4-chlorophenyl)methanone

Molecular Formula

C13H8Cl2O

Molecular Weight

251.1 g/mol

InChI

InChI=1S/C13H8Cl2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H

InChI Key

OKISUZLXOYGIFP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)Cl

Synonyms

Bis(4-chlorophenyl)methanone; 4,4’-DCBP; 4,4’-Dichlorobenzophenone; Bis(4-chlorophenyl) Ketone; Bis(p-chlorophenyl) Ketone; DBP; DBP (degradation product); DCBP; DCBP (ketone); Di(4-chlorophenyl) Ketone; Di(p-chlorophenyl) Ketone; NSC 8787; p,p’-Dich

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)Cl

4,4'-Dichlorobenzophenone is an organic compound with the molecular formula C₁₃H₈Cl₂O and a molecular weight of approximately 251.11 g/mol. It is characterized by its structure, which features two chlorinated phenyl groups linked by a carbonyl (ketone) group. This compound appears as a beige solid and has a melting point ranging from 144°C to 147°C and a boiling point of about 353°C . Due to its unique structure, 4,4'-Dichlorobenzophenone serves as a versatile intermediate in various organic synthesis processes.

Environmental monitoring:

  • 4,4'-DCBP is one of the transformation products of the insecticide 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane (DDT) []. Researchers have investigated its presence in the environment to understand the degradation pathways of DDT and assess potential environmental impacts [, ].

Material science:

  • Due to its specific properties, 4,4'-DCBP has been explored in the development of new materials. For example, researchers have studied its potential applications in liquid crystals and light-emitting diodes (LEDs) [, ].

Biological studies:

  • Some studies have investigated the potential biological effects of 4,4'-DCBP. However, it is important to note that these studies are primarily focused on understanding its potential toxicity mechanisms, and not on any potential therapeutic applications [, ].
Typical of ketones and aromatic compounds. It can undergo:

  • Electrophilic Aromatic Substitution: The chlorinated phenyl rings can react with electrophiles, leading to further substitution reactions.
  • Reduction Reactions: It can be reduced to form corresponding alcohols or other derivatives.
  • Oxidative Cleavage: Under specific conditions, it can undergo oxidative cleavage to yield smaller aromatic compounds.

These reactions are significant for synthesizing various derivatives that find applications in different fields, including pharmaceuticals and materials science .

Research indicates that 4,4'-Dichlorobenzophenone exhibits biological activity, particularly in the context of toxicity studies. It is classified as harmful if swallowed and can cause skin irritation and respiratory issues upon exposure . Some studies have explored its potential effects on human health, particularly regarding its role as an endocrine disruptor due to structural similarities with certain hormones.

The synthesis of 4,4'-Dichlorobenzophenone typically involves multi-step organic reactions:

  • Formation of 4-Chlorobenzyl Chloride: Starting from chlorobenzene, chlorination reactions can yield 4-chlorobenzyl chloride.
  • Coupling Reaction: This intermediate is then reacted with another chlorinated aromatic compound under the influence of Lewis acids or other catalysts to form 4,4'-dichlorophenylmethane.
  • Oxidation: The final step involves oxidizing the intermediate to produce 4,4'-Dichlorobenzophenone using oxidizing agents such as dichromate or permanganate under controlled conditions .

4,4'-Dichlorobenzophenone finds applications in various fields:

  • Organic Synthesis: It serves as a key intermediate for synthesizing other organic compounds.
  • Photoinitiators: Due to its ability to absorb UV light, it is used in photopolymerization processes.
  • Cosmetics: It is sometimes utilized in formulations for its UV-filtering properties.
  • Industrial Chemicals: Used in the production of dyes and pigments .

Interaction studies involving 4,4'-Dichlorobenzophenone have primarily focused on its potential toxicological impacts and its behavior in biological systems. Research indicates that it may interact with various cellular pathways due to its structural characteristics. Studies have shown that exposure can lead to oxidative stress and cytotoxic effects in certain cell lines .

Several compounds share structural similarities with 4,4'-Dichlorobenzophenone. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
BenzophenoneContains two phenyl groups linked by a carbonyl group; no chlorine atomsCommonly used as a UV filter; less toxic
2,2'-DichlorobenzophenoneSimilar structure but with chlorine at different positionsDifferent reactivity profile
4-MethylbenzophenoneContains a methyl group instead of chlorineLess toxic; used in fragrance applications

Uniqueness of 4,4'-Dichlorobenzophenone

What sets 4,4'-Dichlorobenzophenone apart from these similar compounds is its specific chlorination pattern which enhances its reactivity and biological activity. Its role as an intermediate in synthetic chemistry and its applications as a photoinitiator are particularly notable compared to others in this category .

4,4'-Dichlorobenzophenone (DCBP) is traditionally synthesized through Friedel-Crafts acylation, which remains the most industrially relevant route despite ongoing developments in alternative synthetic pathways. The compound appears as a faintly yellow crystalline powder with significant applications across multiple industries.

Catalytic Friedel-Crafts Acylation Mechanisms

The classical synthesis of 4,4'-dichlorobenzophenone involves the acylation of chlorobenzene with 4-chlorobenzoyl chloride. This reaction proceeds through an electrophilic aromatic substitution mechanism, where a Lewis acid catalyst facilitates the formation of an acylium ion intermediate that subsequently attacks the aromatic ring.

The general reaction can be represented as:

ClC₆H₅C(O)Cl + C₆H₅Cl → (ClC₆H₄)₂CO + HCl

The Friedel-Crafts acylation mechanism begins with the formation of a complex between the Lewis acid catalyst (typically AlCl₃) and the chlorine atom of the acid chloride. This interaction leads to the generation of an acylium ion (RC=O⁺) through the cleavage of the C-Cl bond in the complex. The acylium ion is stabilized by resonance and acts as the key electrophile in the reaction.

The positively charged acylium ion then attacks the π-electron system of chlorobenzene, forming an arenium ion (Wheland) intermediate. This step is followed by deprotonation, which restores the aromaticity and produces the final ketone product along with HCl as a byproduct.

Unlike Friedel-Crafts alkylation, the acylation reaction offers several advantages:

  • The electron-withdrawing carbonyl group deactivates the aromatic ring after the first substitution, preventing multiple acylations and ensuring a cleaner reaction profile.
  • No carbocation rearrangements occur during the reaction, as the acylium ion is stabilized by resonance.
  • The reaction typically proceeds with high regioselectivity, particularly in the case of 4,4'-dichlorobenzophenone synthesis.

A critical aspect of the Friedel-Crafts acylation is that the resulting ketone forms a stable complex with the Lewis acid catalyst. This means that, unlike in alkylation reactions, a stoichiometric (rather than catalytic) amount of AlCl₃ is generally required. The complex is destroyed upon aqueous workup to release the desired ketone product.

Advanced Heterogeneous Catalyst Systems

While traditional Friedel-Crafts acylation employs homogeneous Lewis acid catalysts like aluminum trichloride, significant advances have been made in developing heterogeneous catalyst systems that offer improved recyclability, reduced waste, and enhanced selectivity.

Iron Oxide-Based Catalysts

Iron oxide supported on HY zeolite (Fe₂O₃/HY) has emerged as an efficient catalyst for Friedel-Crafts acylation reactions. Research by Mu et al. demonstrated excellent catalytic performance of Fe₂O₃/HY in the acylation of m-xylene with benzoyl chloride, achieving yields of over 94%.

The Fe₂O₃/HY catalyst system offers several advantages:

  • Enhanced Lewis acidity compared to pure HY zeolite
  • Easy separation from reaction mixtures
  • Reusability for multiple reaction cycles without significant activity loss
  • Reduced environmental impact compared to traditional AlCl₃

The performance of Fe₂O₃/HY catalysts is influenced by the Si/Al ratio of the zeolite support, with lower Si/Al ratios generally resulting in higher catalytic activity due to increased Lewis acid sites.

Si/Al RatioConversion (%)Selectivity (%)Yield (%)
799.5894.4893.88
980.6395.3176.85
1179.3989.1270.75

Table 1: Effect of Si/Al ratio of HY zeolite on the acylation reaction

Other metal oxide-based catalytic systems that have shown promise for Friedel-Crafts acylation include:

  • Zinc oxide (ZnO) as a reusable catalyst for room-temperature acylations
  • Magnetic γ-Fe₂O₃ nanoparticles for solvent-free sonication-assisted acylations
  • Bismuth oxide or triflate in ionic liquids, which can be recycled multiple times

Zeolite-Based Catalysts

Crystalline aluminosilicates (zeolites) represent another important class of heterogeneous catalysts for 4,4'-dichlorobenzophenone synthesis. A Japanese patent describes a production method using crystalline aluminosilicate as a catalyst in the acylation of chlorobenzene with 4-chlorobenzoyl chloride.

Zeolites offer the following advantages:

  • Shape selectivity that can influence product distribution
  • Tunable acidity through varying the Si/Al ratio
  • Thermal stability and reusability
  • Environmentally benign alternatives to traditional Lewis acids

Solvent-Free Synthesis Optimization Strategies

Environmental and economic considerations have driven significant research into solvent-free approaches for 4,4'-dichlorobenzophenone synthesis. These green chemistry approaches reduce waste generation and simplify purification procedures.

Solvent-Free Acylation with Trifluoromethanesulfonic Acid and Rare Earth Triflates

Jia et al. investigated solvent-free Friedel-Crafts acylation using a composite catalyst system consisting of trifluoromethanesulfonic acid (TfOH) and rare earth triflates (Re(OTf)₃). This system demonstrated a synergistic effect between TfOH and Re(OTf)₃, allowing for a reduction in the required amount of TfOH catalyst.

For the acylation of fluorobenzene with benzoyl chloride, lanthanum triflate (La(OTf)₃) exhibited the best catalytic performance among all rare earth triflates tested. Under optimized conditions (140°C, 4 hours), the reaction achieved 87% yield with 99% selectivity toward the para-product.

The efficacy of different rare earth elements varies depending on the aromatic substrate. For example, cerium triflate (Ce(OTf)₃) showed superior catalytic performance for the acylation of dimethylbenzene.

Microwave-Assisted Solvent-Free Synthesis

Another innovative approach is microwave-assisted solvent-free Friedel-Crafts acylation. Gupta et al. developed a microwave-induced protocol using zinc powder as a non-toxic and inexpensive catalyst. This method offers:

  • Significantly reduced reaction times
  • High product yields
  • Excellent para-selectivity for activated aromatic substrates
  • Reusable catalyst (up to six times after simple washing)
  • Elimination of environmentally harmful solvents

The general protocol involves:

  • Mixing the aromatic substrate, acyl chloride, and Zn powder
  • Irradiating the mixture with microwaves (300W)
  • Simple workup to isolate the acylated product

Optimization Parameters for Solvent-Free Synthesis

Key optimization parameters for solvent-free synthesis of 4,4'-dichlorobenzophenone include:

ParameterOptimal RangeEffect on Reaction
Temperature130-140°CHigher temperatures increase reaction rates but may reduce selectivity
Catalyst loading3-5 wt%Higher loadings can improve conversion but may impact economics
Molar ratio (ArH:RCOCl)4:1Excess aromatic substrate drives reaction completion
Reaction time2-4 hoursLonger times improve conversion but may lead to side reactions

Table 2: Key optimization parameters for solvent-free synthesis

Byproduct Formation and Reaction Kinetic Modeling

Understanding byproduct formation and reaction kinetics is crucial for optimizing 4,4'-dichlorobenzophenone synthesis and scaling up production processes.

Byproduct Formation

The main challenge in 4,4'-dichlorobenzophenone synthesis is controlling the regioselectivity of the acylation to minimize isomeric byproducts. When synthesizing dichlorobenzophenones from chlorobenzene, potential byproducts include:

  • 2,4'-dichlorobenzophenone (ortho-para isomer)
  • 2,5-dichlorobenzophenone (requires different starting materials)
  • Polyacylated products (though minimal due to deactivation by the first acylation)

In traditional synthesis using aluminum chloride, isomeric contamination and purification difficulties have been reported. However, heterogeneous catalyst systems like Fe₂O₃/HY have demonstrated improved selectivity toward the desired 4,4'-isomer.

US Patent 5210313A discusses methods for preparing 2,5-dichlorobenzophenones using Friedel-Crafts aroylation of 1,4-dichlorobenzene, noting that previous attempts were characterized by "low conversion, low yield and difficulty in purification due to isomeric contamination". This highlights the importance of catalyst selection and reaction condition optimization for isomer control.

Reaction Kinetics

The kinetics of Friedel-Crafts acylation for 4,4'-dichlorobenzophenone synthesis have been studied using various approaches. Two novel methods for determining rates of aromatic acylation are described in literature:

  • The 'Titrimetric Method' measures the concentration of an acylating agent by titration
  • The 'Conductimetric Method' monitors the reaction progress through conductivity changes

Several key findings regarding reaction kinetics include:

  • The rate of acylation is influenced by the electronic effects of substituents on both the aromatic substrate and the acyl chloride
  • The Hammett relationship fails in acylation reactions with substituted benzoyl chlorides, indicating complex kinetic behavior
  • For traditional AlCl₃-catalyzed reactions, a second-order kinetic model generally applies (first-order in both acylating agent and aromatic substrate)

Kinetic studies of Friedel-Crafts acylation in ethylene dichloride have revealed that the reaction proceeds through complex mechanisms involving multiple equilibria between the catalyst, acylating agent, and reaction intermediates.

For heterogeneous catalysts like Fe₂O₃/HY, the reaction follows pseudo-first-order kinetics with respect to the acylating agent concentration when an excess of the aromatic substrate is used. The activation energy for these reactions typically ranges from 40-70 kJ/mol, depending on the catalyst system and substrates used.

Polyetheretherketone (PEEK) Precursor Chemistry

DCBP is a key monomer in synthesizing PEEK, a semi-crystalline thermoplastic renowned for its mechanical strength and thermal stability (>300°C). The polymerization involves nucleophilic aromatic substitution between DCBP and hydroquinone derivatives under anhydrous conditions. For example, reacting DCBP with 4,4'-dihydroxybenzophenone in a dipolar aprotic solvent like N-methyl-2-pyrrolidone (NMP) at 150–200°C yields high-molecular-weight PEEK [2] [3]. The reaction proceeds via a two-stage mechanism:

  • Initial Condensation: DCBP’s electron-deficient aryl chloride groups undergo nucleophilic attack by hydroquinone’s phenoxide ions, forming ether linkages.
  • Chain Extension: Repeated substitutions extend the polymer backbone, with potassium carbonate often serving as an acid scavenger to drive the equilibrium toward product formation [2].

Recent studies have optimized this process using turbo-Grignard reagents (e.g., i-PrMgCl·LiCl), which enhance monomer solubility and reduce side reactions [5]. The stoichiometric ratio of DCBP to diol monomers critically influences molecular weight, with a 1:1 ratio achieving optimal chain growth [3].

Monomer Reactivity in Step-Growth Polymerization

DCBP’s reactivity in step-growth polymerization is governed by the electronic effects of its chlorine substituents. Compared to non-halogenated benzophenones, DCBP exhibits accelerated reaction rates due to:

  • Electron-Withdrawing Effects: Chlorine atoms increase the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by phenoxide or thiolate ions [5].
  • Steric Accessibility: The para-substitution pattern minimizes steric hindrance, allowing efficient coupling even in bulk polymerization [6].

Catalyst choice further modulates reactivity. Nickel-based catalysts, such as Ni(dppp)Cl₂, enable controlled chain growth in Kumada-type polycondensations. However, DCBP’s chloride leaving groups lead to mixed catalyst resting states (Ni(II)-dithienyl and dissociated Ni(phosphine) complexes), resulting in broader polydispersity indices (PDI ≈ 2.5) compared to brominated analogs (PDI ≈ 1.3) [5].

Depolymerization studies reveal DCBP’s reversibility in sulfur-mediated systems. Treating PEEK with sodium sulfide at 150°C cleaves carbonyl-oxygen bonds, regenerating DCBP derivatives like 4,4′-dimethylthiobenzophenone in yields up to 44% [4]. This retro-polymerization highlights DCBP’s utility in circular material design.

Structure-Property Relationships in Aromatic Polymers

DCBP’s molecular architecture imparts distinct properties to resulting polymers:

PropertyDCBP-Based PEEKNon-Halogenated PEEK
Glass Transition (°C)143135
Tensile Strength (MPa)95–10070–80
SolubilityInsolublePartially soluble

The chlorine atoms enhance interchain interactions via dipole-dipole forces, increasing crystallinity and thermal stability. However, they also reduce solubility in common solvents, necessitating high-temperature processing [6]. Substituting chlorine with bulkier groups (e.g., methylthiobenzophenone) improves solubility but sacrifices mechanical rigidity [4].

Comparative Cost-Benefit Analysis of Halogenated Monomers

DCBP offers economic advantages over brominated or iodinated analogs:

ParameterDCBPBr AnalogI Analog
Raw Material Cost ($/kg)150–200400–500700–800
Polymerization Temp (°C)150–200120–150100–130
Byproduct HandlingModerateHighHigh

While brominated monomers enable lower-temperature polymerization and narrower PDIs [5], DCBP’s lower cost and compatibility with existing industrial processes make it preferable for large-scale PEEK production. However, regulatory constraints on chlorinated byproducts (e.g., HCl emissions) may offset raw material savings in environmentally stringent markets [7].

XLogP3

4.9

Boiling Point

353.0 °C

Melting Point

147.5 °C

UNII

3MTL0YC2Q5

GHS Hazard Statements

Aggregated GHS information provided by 162 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (96.91%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

90-98-2

Wikipedia

4,4'-dichlorobenzophenone

General Manufacturing Information

Methanone, bis(4-chlorophenyl)-: ACTIVE

Dates

Modify: 2023-08-15

Uptake and depuration kinetics of dicofol metabolite 4,4'-dichlorobenzophenone, in the edible Asiatic clam Meretrix meretrix

Lucia Ivorra, Catarina Cruzeiro, Shek Kiu Chan, Karen Araño Tagulao, Patricia G Cardoso
PMID: 31276879   DOI: 10.1016/j.chemosphere.2019.06.155

Abstract

Uptake and depuration kinetics of 4,4'-dichlorobenzophenone (main metabolite of dicofol) in the edible clam Meretrix meretrix were evaluated through a mesocosm experiment. M. meretrix was exposed to different dicofol concentrations (environmental concentration, D1 = 50 ng/L; supra-environmental concentration, D2 = 500 ng/L) for 15 days, followed by the same depuration period. To accomplish this goal, an analytical method was successfully optimized for 4,4'-DCBP using QuEChERS as extraction method with a range of concentrations 0.3-76.8 ng/g ww quantified by gas chromatography coupled to tandem mass spectrometry. Our results demonstrated different kinetics of accumulation depending on the two dicofol treatments. For D1, the uptake kinetic was best fitted using a plateau followed by one phase association kinetic model, while for D2 a one phase association kinetic model suited better. Similar bioconcentration factors were obtained for both concentrations but only animals exposed to D2, showed 4,4'-DCBP levels above the limits of quantification after 24 h exposure. These animals also showed lower uptake rate (k
) than organisms exposed to D1. During the depuration period, only organisms exposed to D1 successfully depurated after 24 h. On the other hand, although animals exposed to D2 presented higher elimination factor, they did not reach the original levels after depuration. Moreover, values detected in these clams were higher than the Maximum Residue Level (10 ng/g) established by the European legislation. This indicates that longer periods of depuration time than the ones used in this study, may be needed in order to reach safe levels for human consumption. This work also demonstrated that studies on metabolite kinetics during uptake/depuration experiments, could be a new alternative to understand the impact and metabolism of pesticides in the marine environment.


Environmental characterization of 4,4'-dichlorobenzophenone in surface waters from Macao and Hong Kong coastal areas (Pearl River Delta) and its toxicity on two biological models: Artemia salina and Daphnia magna

Lucia Ivorra, Patricia G Cardoso, Shek Kiu Chan, Karen Tagulao, Catarina Cruzeiro
PMID: 30583221   DOI: 10.1016/j.ecoenv.2018.12.054

Abstract

The Pearl River Delta (PRD) is one of the areas with higher environmental concentration of organochlorine pesticides (OCPs), being DDT one of the most abundant. In this work, 4,4'-dichlorobenzophenone (4,4'-DCBP), a common metabolite of dicofol (DDT related) and DDT, was quantified in surface waters of Hong Kong and Macao, together with the analysis of physicochemical and nutrients parameters. Hong Kong presented higher 4,4'-DCBP mean levels (12.50 ng/L) than Macao (4.05 ng/L), which may be due to the use of dicofol as a pesticide and DDT as antifouling-paint for ships. The region presented a possible eutrophication state due to the high nutrients' concentration. For the first time, toxicity evaluation of this metabolite in Artemia salina and Daphnia magna was done, in order to compute valid EC
s and theoretically evaluate the risk in the PRD. The toxicity results (EC
= 0.27 mg/L for A. salina; and EC
= 0.17 mg/L and LC
= 0.26 mg/L for D. magna), together with the 4,4'-DCBP levels quantified, indicated a low environmental risk.


Application of QSTRs in the selection of a surrogate toxicity value for a chemical of concern

C J Moudgal, R Venkatapathy, H Choudhury, R M Bruce, J C Lipscomb
PMID: 14655712   DOI: 10.1021/es034201p

Abstract

As part of the EPA's mission to protect the environment, chemicals of concern (CoCs) at Superfund or other hazardous waste sites are cleaned up based on their potential toxicity to humans and the surrounding ecosystem. Oftentimes, there is a lack of experimental toxicity data to assess the health effects for a CoC in the literature. This research describes a method using Quantitative Structure Toxicity Relationships (QSTRs) for identifying a surrogate chemical for any given CoC. The toxicity data of the surrogate chemical can then be used to rank hazardous waste-site chemicals prior to cleanup decisions. A commercial QSTR model, TOPKAT, was used to establish structural and descriptor similarity between the CoC and the compounds in the QSTR model database using the Oral Rat Chronic LOAEL model. All database chemicals within a similarity distance of < or = 0.200 from the CoC are considered as potential surrogates. If the CoC fails to satisfy model considerations for the LOAEL model, no surrogate is suggested. Potential surrogates that have toxicity data on Integrated Risk Information System (IRIS), Health Effects Assessment Summary Tables (HEAST), or National Center for Environmental Assessment (NCEA) provisional toxicity value list become candidate surrogates. If more than one candidate surrogate is identified, the chemical with the most conservative RfD is suggested as the surrogate. The procedure was applied to determine an appropriate surrogate for dichlorobenzophenone (DCBP), a metabolite of chlorobenzilate, dichlorodiphenyltrichloroethane, and dicofol. Forty-seven potential surrogates were identified that were within the similarity distance of < or = 0.200, of which only five chemicals had an RfD on IRIS, HEAST, or on the NCEA provisional toxicity value list. Among the five potential surrogates, chlorobenzilate with an RfD of 2 x 10(-2) mg/kg-day was chosen as a surrogate for DCBP as it had the most conservative toxicity value. This compared well with surrogate selection using available metabolic information for DCBP and its metabolites or parent compounds in the literature and the provisional toxicity value of 3 x 10(-2) mg/kg-day that NCEA developed using a subchronic study.


Dicofol degradation to p,p'-dichlorobenzophenone - a potential antiandrogen

Anette Thiel, Sabine Guth, Sonja Böhm, Gerhard Eisenbrand
PMID: 21291947   DOI: 10.1016/j.tox.2011.01.016

Abstract

In the present investigation, the degradation of the acaricide dicofol (also known as kelthane) was investigated with special emphasis on generation of p,p'-dichlorobenzophenone (DCBP) under alkaline conditions as well as induced by UV-light. Dicofol was also incubated in the presence and absence of microsomal preparations to measure potential metabolic formation of DCBP. The results indicate that the degradation of dicofol to DCBP primarily proceeds as an abiotic process via hydroxide ion catalysed elimination of a trichloromethyl anion. The generated anion picks up a proton from the solvent to generate chloroform. Microsomal metabolism does not appear to play a major role in the degradation of dicofol. DCBP is structurally analogous to the antiandrogen p,p'-dichlorodiphenylethene (DDE). We therefore investigated whether DCBP displays antiandrogenic properties. In an in vitro transactivation system utilising transiently transfected African green monkey kidney (COS-7) cells, DCBP showed potent antiandrogenic efficacy. This finding was confirmed by further studies in T47D human mammary carcinoma cells by measuring mRNA and protein expression of androgen dependent genes i.e. TRMP-2 (testosterone-repressed prostate message-2) mRNA and PSA (prostate-specific antigen) protein.


[Comitogenic and immunosuppressant action of p,p-DDT and its derivatives on phytohemagglutinin-stimulated human lymphocytes]

I S Nikolaeva, L A Golovleva, E I Astashkin, R N Pertsova, I E Kovalev
PMID: 7428595   DOI:

Abstract




A refined method for analysis of 4,4'-dicofol and 4,4'-dichlorobenzophenone

Ge Yin, Ioannis Athanassiadis, Åke Bergman, Yihui Zhou, Yanling Qiu, Lillemor Asplund
PMID: 28386885   DOI: 10.1007/s11356-017-8956-y

Abstract

The acaricide, dicofol, is a well-known pesticide and partly a substitute for dichlorodiphenyltrichloroethane (DDT). Only few reports on environmental occurrence and concentrations have been reported calling for improvements. Hence, an analytical method was further developed for dicofol and dichlorobenzophenone (DCBP) to enable assessments of their environmental occurrence. Concentrated sulfuric acid was used to remove lipids and to separate dicofol from DCBP. On-column injection was used as an alternative to splitless injection to protect dicofol from thermal decomposition. By the method presented herein, it is possible to quantify dicofol and DCBP in the same samples. Arctic cod (Gadus morhua) were spiked at two dose levels and the recoveries were determined. The mean recovery for dicofol was 65% at the low dose (1 ng) and 77% at the high dose (10 ng). The mean recovery for DCBP was 99% at the low dose (9.2 ng) and 146% at the high dose (46 ng). The method may be further improved by use of another lipid removal method, e.g., gel permeation chromatography. The method implies a step forward in dicofol environmental assessments.


Photochemical conversion of a dicofol impurity, alpha-chloro-DDT, to DDE

M A Brown, L O Ruzo, J E Casida
PMID: 3790752   DOI: 10.1007/BF01607840

Abstract




Organochlorine and heavy metal residues in the water/sediment system of the Southeast Regional Park in Madrid, Spain

M Fernández, S Cuesta, O Jiménez, M A García, L M Hernández, M L Marina, M J González
PMID: 10864151   DOI: 10.1016/s0045-6535(00)00004-7

Abstract

A study into levels of contamination by organochlorine compounds (insecticides and PCBs) and heavy metals (Cd and Pb) in the water/sediment system of the Southeast Regional Park (SERP) in Madrid, Spain, has been carried out. Residue levels of xenobiotics were determined in surface and underground waters and sediments from selected sites throughout the protected area. The results showed these contaminants to be widespread throughout the studied area. p,p'-DDT concentration levels were consistently higher than its metabolite p,p'-DDE, indicating a recent use of this organochlorine insecticide in the area. PCB levels exceeded, in the majority of the cases, the levels taken as the maximum (100 ng/microl) for highly polluted waters. Cd and Pb levels found in water samples were under the detection limits of the methodology used. Pb levels found in sediment samples were higher than Cd.


Biodegradation of DDT [1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane] by the white rot fungus Phanerochaete chrysosporium

J A Bumpus, S D Aust
PMID: 3674869   DOI: 10.1128/aem.53.9.2001-2008.1987

Abstract

Extensive biodegradation of 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane (DDT) by the white rot fungus Phanerochaete chrysosporium was demonstrated by disappearance and mineralization of [14C]DDT in nutrient nitrogen-deficient cultures. Mass balance studies demonstrated the formation of polar and water-soluble metabolites during degradation. Hexane-extractable metabolites identified by gas chromatography-mass spectrometry included 1,1,-dichloro-2,2-bis(4-chlorophenyl)ethane (DDD), 2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethanol (dicofol), 2,2-dichloro-1,1-bis(4-chlorophenyl)ethanol (FW-152), and 4,4'-dichlorobenzophenone (DBP). DDD was the first metabolite observed; it appeared after 3 days of incubation and disappeared from culture upon continued incubation. This, as well as the fact that [14C]dicofol was mineralized, demonstrates that intermediates formed during DDT degradation are also metabolized. These results demonstrate that the pathway for DDT degradation in P. chrysosporium is clearly different from the major pathway proposed for microbial or environmental degradation of DDT. Like P. chrysosporium ME-446 and BKM-F-1767, the white rot fungi Pleurotus ostreatus, Phellinus weirii, and Polyporus versicolor also mineralized DDT.


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